3,5-Dibromo-2-iodothiophene
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Overview
Description
3,5-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered aromatic heterocycle containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach is the direct halogenation of thiophene derivatives using reagents such as N-iodosuccinimide (NIS) or bromine (Br2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-iodothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Cross-Coupling: Palladium or nickel catalysts are often used in Suzuki-Miyaura and Stille couplings.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, cross-coupling reactions can yield various substituted thiophenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,5-Dibromo-2-iodothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine and iodine atoms, which can participate in various substitution and coupling reactions. The electron-withdrawing nature of these halogens also influences the reactivity of the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-chlorothiophene
- 3,5-Dibromo-2-fluorothiophene
- 3,5-Dibromo-2-methylthiophene
Uniqueness
3,5-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecular structures .
Properties
IUPAC Name |
3,5-dibromo-2-iodothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-3(6)8-4(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEJRNMJNBVXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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